1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-4-5-17(6-13(12)2)23-10-15(8-18(23)24)19(25)20-9-16-7-14(3)21-11-22-16/h4-7,11,15H,8-10H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRISYAKOLPMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC=NC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the Pyrimidine Moiety: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities based on empirical data from various studies.
Anticancer Activity
The anticancer potential of the compound has been evaluated against several cancer cell lines, with notable findings:
-
Cell Viability Studies :
- In vitro studies conducted on A549 human lung adenocarcinoma cells demonstrated cytotoxic effects. Treatment with a concentration of 100 µM for 24 hours resulted in a significant reduction in cell viability compared to controls, indicating potent anticancer activity.
-
Mechanism of Action :
- The compound's mechanism of action involves the induction of apoptosis in cancer cells, which is facilitated through the activation of specific signaling pathways related to cell death.
-
Comparative Efficacy :
- Comparative studies have shown that the compound exhibits an IC50 value that is competitive with established chemotherapeutic agents such as Cisplatin and Doxorubicin.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated:
-
Pathogen Testing :
- The compound has been tested against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus.
-
Inhibition Studies :
- Results indicate effective growth inhibition of these pathogens at varying concentrations, reinforcing its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| 1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : (RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide
- Key Differences: Replaces the 3,4-dimethylphenyl group with a 4-fluorobenzyl moiety and incorporates an imidazolidinone ring instead of a pyrimidine.
- Activity: Demonstrated moderate inhibitory activity against human neutrophil elastase (HNE), with a focus on optimizing imidazolidinone substituents for potency .
Compound B: N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Key Differences: Shares the 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide backbone but substitutes the pyrimidine group with a sulfonamide-linked dihydroisoquinoline.
Functional Group Analogues
Compound C : 1-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid
- Key Differences : Integrates a tetrahydropyrimidine-carboxamido group instead of the pyrimidinylmethyl substituent.
- Synthesis : Prepared via succinic anhydride coupling, yielding 60-75% crystallized products. Higher steric bulk may reduce bioavailability compared to the target compound .
Compound D : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (Metalaxyl)
Key Research Findings
- Pyrimidine vs. Sulfonamide Moieties : The pyrimidine group in the target compound may enhance binding to viral proteases (e.g., MERS-CoV) compared to sulfonamide-linked analogues, which show higher cytotoxicity .
- Substituent Effects : The 3,4-dimethylphenyl group is associated with improved metabolic stability over fluorobenzyl or benzyl groups, as seen in HNE inhibitors .
- Synthetic Feasibility : Carboxamide coupling methods (e.g., succinic anhydride reactions) yield moderate-to-high purity products, though yields for pyrimidine-containing derivatives remain unreported .
Biologische Aktivität
1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide, a compound with the CAS number 2176069-33-1, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific literature and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 338.4 g/mol. The structure features a pyrrolidine core substituted with a dimethylphenyl group and a methylpyrimidine moiety, which is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 2176069-33-1 |
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 338.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the oxopyrrolidine class. For instance, derivatives of 5-oxopyrrolidine have demonstrated significant activity against multidrug-resistant pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa . The structure-dependent activity suggests that modifications to the core structure can enhance efficacy against specific bacterial strains.
Case Study: Antimicrobial Screening
In an experimental setup, compounds were screened using broth microdilution techniques against various WHO-priority pathogens. The findings indicated that certain structural modifications led to improved activity against Gram-positive bacteria and fungi, underscoring the potential for developing new antimicrobial agents from this scaffold .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in human lung adenocarcinoma models (A549 cells). The results indicate that modifications to the oxopyrrolidine framework can lead to varying degrees of cytotoxicity. For example, certain derivatives exhibited reduced cell viability in A549 cells while maintaining lower toxicity in non-cancerous cells .
Research Findings
- Cytotoxicity Assays : Compounds were tested at a concentration of 100 µM for 24 hours, with viability assessed using MTT assays.
- Results : Some derivatives reduced A549 cell viability to as low as 61%, indicating potent anticancer activity while preserving selectivity for cancerous over non-cancerous cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Variations in substituents on the pyrrolidine ring have shown significant impacts on both antimicrobial and anticancer activities:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
